Product packaging for 4-(4-Methyl-2,6-dinitrophenyl)morpholine(Cat. No.:CAS No. 60145-72-4)

4-(4-Methyl-2,6-dinitrophenyl)morpholine

Cat. No.: B2410973
CAS No.: 60145-72-4
M. Wt: 267.241
InChI Key: YMPGSUOBBQXLSJ-UHFFFAOYSA-N
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Description

Significance of Nitrated Aryl Systems in Organic Chemistry

Nitrated aromatic systems, or nitroarenes, are a cornerstone of organic chemistry, valued for their versatility in synthesis and their presence in a wide array of functional materials. The introduction of one or more nitro groups (—NO₂) onto an aromatic ring via nitration is a fundamental chemical process. This transformation profoundly alters the electronic properties of the aryl system, making it a valuable intermediate for further chemical modifications.

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr). This reactivity is a powerful tool for constructing complex molecules. For instance, the nitro groups in dinitrotoluenes can be readily reduced to form amino groups, providing a direct pathway to toluene diamines. These diamines are crucial monomers for the production of polyurethanes, dyes, and other polymers.

Furthermore, nitroarenes are critical precursors in the manufacturing of pharmaceuticals, agrochemicals, and explosives. The specific arrangement of nitro groups on the aromatic ring dictates the compound's properties and potential applications. For example, dinitrotoluenes are key intermediates in the synthesis of trinitrotoluene (TNT). The presence and position of nitro groups are thus a key determinant of the molecule's function.

Foundational Role of Morpholine (B109124) Scaffolds in Chemical Design

The morpholine ring is a saturated six-membered heterocycle containing both an ether and a secondary amine functional group. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and approved drugs. Its utility stems from a combination of favorable physicochemical and metabolic properties. mdpi.com

The inclusion of a morpholine moiety in a drug candidate can improve its pharmacokinetic profile. nih.gov Specifically, it tends to increase aqueous solubility and metabolic stability, and its basic nitrogen atom can be used to form salts, which is often advantageous for formulation. The morpholine ring is not merely a passive carrier; its oxygen and nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors, enhancing binding affinity and potency. pharmjournal.ru

The versatility of the morpholine scaffold is also evident in its widespread use in agrochemicals, where it is incorporated into fungicides, herbicides, and plant growth regulators. nih.gov Its simple and robust structure allows for straightforward chemical modification, enabling chemists to create large libraries of derivatives for screening and optimization in drug and materials discovery. nih.gov

Overview of Advanced Research Areas for Dinitrophenyl-Substituted Morpholine Derivatives

The combination of a dinitrophenyl group and a morpholine ring creates a class of compounds with potential applications in medicinal chemistry and materials science. While research on the specific isomer 4-(4-methyl-2,6-dinitrophenyl)morpholine is not extensively documented in publicly available literature, studies on closely related dinitrophenyl and nitrophenyl morpholine derivatives provide insight into the potential areas of interest.

Research has shown that related dinitroaniline derivatives exhibit significant biological activity, including phytotoxicity and antimitotic effects, suggesting potential applications as herbicides. researchgate.net The dinitrophenyl moiety acts as a reactive handle, particularly in SNAr reactions, making these compounds useful as synthetic intermediates.

In medicinal chemistry, mono-nitrophenyl morpholine derivatives have been investigated for their anticancer properties. researchgate.netnih.gov For example, 4-(4-nitrophenyl)morpholine (B78992) is a key intermediate in the synthesis of potential antitumor drugs. nih.gov The nitro group in these compounds can be reduced to an amine, which then serves as a building block for more complex molecules with targeted biological activity, including kinase and reverse transcriptase inhibitors. mdpi.com The substitution pattern on the phenyl ring, including the number and position of nitro groups, is a critical factor in determining the biological effect. Therefore, dinitrophenyl-substituted morpholines represent a class of compounds that are actively explored for their potential as bioactive agents and versatile chemical building blocks.

Data Tables

Table 1: Properties of Related Dinitrotoluene Isomers

Property 2,4-Dinitrotoluene 2,6-Dinitrotoluene (B127279)
CAS Number 121-14-2 606-20-2
Molecular Formula C₇H₆N₂O₄ C₇H₆N₂O₄
Molecular Weight 182.13 g/mol 182.13 g/mol
Appearance Pale yellow solid Yellow to red solid

| Primary Use | Intermediate for toluene diisocyanate (polyurethanes), dyes, explosives | Intermediate for toluene diisocyanate, explosives |

Source: Environmental Protection Agency (EPA), PubChem. epa.govnih.gov

Table 2: Research Applications of Structurally Related Nitrophenyl Morpholine Derivatives

Compound Class Research Area Potential Application Key Structural Feature
4-(Nitrophenyl)morpholines Medicinal Chemistry Anticancer agents, Kinase inhibitors mdpi.comnih.gov Single nitro group allows for reduction to amine for further synthesis.
4-(Nitrophenyl)thiomorpholines Medicinal Chemistry Antimycobacterial, Antifungal, Antidiabetic agents mdpi.com Thiomorpholine (B91149) ring modifies lipophilicity and metabolic profile.

| Dinitroaniline Derivatives | Agrochemical Science | Herbicides researchgate.net | Dinitro substitution pattern contributes to phytotoxicity. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O5 B2410973 4-(4-Methyl-2,6-dinitrophenyl)morpholine CAS No. 60145-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methyl-2,6-dinitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPGSUOBBQXLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 4 Methyl 2,6 Dinitrophenyl Morpholine

Strategies for the Construction of the Dinitrophenyl Moiety

The formation of the 2,6-dinitro-4-methylphenyl group is a critical step in the synthesis of the target molecule. The two nitro groups strongly activate the aromatic ring, influencing the choice and outcome of synthetic strategies.

Direct nitration of an existing N-aryl morpholine (B109124) precursor, such as 4-(4-methylphenyl)morpholine, represents a straightforward approach to installing the nitro groups. This electrophilic aromatic substitution is typically achieved using a mixture of nitric acid and sulfuric acid. The regiochemical outcome of the nitration is directed by the existing substituents on the aromatic ring. The morpholino group, being an amine derivative, is an ortho-, para-directing group. However, under strong acidic conditions, the nitrogen atom can be protonated, transforming the group into a meta-directing deactivator. The methyl group is an ortho-, para-directing activator.

The synthesis would therefore involve the careful nitration of 4-(p-tolyl)morpholine. The conditions would need to be optimized to achieve the desired 2,6-dinitration pattern while avoiding side reactions such as oxidation or the formation of other isomers.

Table 1: Hypothetical Reaction Conditions for Direct Nitration

Precursor Reagents Temperature Potential Outcome
4-(4-methylphenyl)morpholine HNO₃ / H₂SO₄ 0 - 10 °C 4-(4-Methyl-2,6-dinitrophenyl)morpholine
4-(4-methylphenyl)morpholine Fuming HNO₃ 0 °C Potential for over-nitration or oxidation

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of N-aryl morpholines, especially when the aromatic ring is activated by electron-withdrawing groups like nitro groups. nih.gov This strategy involves reacting a suitable morpholine nucleophile with an aryl substrate pre-functionalized with the dinitro-methylphenyl moiety and a good leaving group (typically a halide) at the C1 position.

The synthesis of this compound via SNAr would typically start with 1-halo-4-methyl-2,6-dinitrobenzene (where halo is F, Cl, Br, or I). The reaction with morpholine proceeds via a Meisenheimer complex intermediate, a step-wise process where the rate is influenced by the nature of the leaving group, the solvent, and the reaction temperature. nih.govresearchgate.net The presence of two nitro groups ortho and para to the leaving group provides strong activation, making the reaction highly efficient. researchgate.net DFT calculations on similar systems, such as 2,4-dichloroquinazolines, confirm that positions activated by electron-withdrawing groups are more susceptible to nucleophilic attack. mdpi.com This method is often preferred over direct nitration due to its high regioselectivity and predictability. For instance, the synthesis of the related compound 4-(4-nitrophenyl)morpholine (B78992) is achieved through the SNAr reaction of 4-fluoronitrobenzene and morpholine. researchgate.netnih.gov

Table 2: Representative SNAr Reaction Parameters for Aryl Morpholine Synthesis

Methodologies for Incorporating the Morpholine Ring into Aryl Architectures

These methods focus on the formation of the C-N bond between the aryl system and the morpholine nitrogen or the construction of the morpholine ring itself onto the aromatic scaffold.

Amination reactions are fundamental to forming the aryl-nitrogen bond. While SNAr is a form of amination, this category also includes transition-metal-catalyzed cross-coupling reactions, which are particularly useful for less activated aryl halides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming C(sp²)–N bonds and can be used to couple morpholine with aryl halides or triflates. nih.gov This approach offers a complementary strategy to classical SNAr, especially if the aryl ring is not sufficiently activated for nucleophilic substitution. The synthesis of arylamines from aryl chlorides and morpholine using Palladium N-Heterocyclic Carbene catalysts is a well-established example of this methodology. researchgate.net

Table 3: Comparison of Amination Strategies for Aryl Morpholine Synthesis

Method Substrate Catalyst/Reagents Advantage
SNAr Highly activated aryl halide (e.g., dinitro-substituted) Base (e.g., Et₃N, Na₂CO₃) Catalyst-free, high regioselectivity
Buchwald-Hartwig Aryl halide or triflate Pd catalyst, ligand, base Broad substrate scope, including less activated aryls

An alternative to coupling a pre-formed morpholine ring is to construct it directly on the dinitrophenyl scaffold. This typically involves an intramolecular cyclization reaction. A common approach begins with an N-substituted aniline (B41778), such as N-(2-hydroxyethyl)-4-methyl-2,6-dinitroaniline. This precursor can be synthesized by reacting 4-methyl-2,6-dinitroaniline with 2-haloethanol. The subsequent intramolecular cyclization to form the morpholine ring can be achieved through various methods, such as the Mitsunobu reaction or by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by intramolecular Williamson ether synthesis under basic conditions. researchgate.net

Recent advances have focused on developing more efficient and stereoselective ring-closing methods. These include multicomponent reactions followed by an intramolecular SN2 cyclization to produce highly substituted morpholines, and base-catalyzed cascade reactions starting from precursors like 2-tosyl-1,2-oxazetidine. acs.orgacs.orgnih.gov Superacid-promoted ring-closing and opening reaction cascades have also been employed to prepare aza-polycyclic aromatic compounds. nih.gov

Green Chemistry Principles in the Synthesis of Aryl Morpholines

Applying green chemistry principles to the synthesis of aryl morpholines aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. mdpi.com

Key green approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Replacing these with greener alternatives like water, ethanol, or specialized green solvents such as N-formylmorpholine can significantly reduce environmental impact. ajgreenchem.com

Catalysis: Utilizing efficient catalysts, such as the palladium systems in Buchwald-Hartwig amination, can reduce the need for stoichiometric reagents and enable reactions under milder conditions. researchgate.netmdpi.com The use of cost-effective and benign nickel-based catalysts is also being explored. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Ring-closing strategies and multicomponent reactions can offer higher atom economy compared to multi-step linear syntheses. acs.org

Alternative Reagents: Replacing hazardous reagents with safer alternatives is a core principle. For instance, dimethyl carbonate (DMC) has been developed as a green methylating agent, replacing toxic methyl halides. asianpubs.orggoogle.com In morpholine synthesis, a one or two-step protocol using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and tBuOK has been reported as a greener alternative to traditional methods involving chloroacetyl chloride and hydride reductions. nih.govchemrxiv.orgchemrxiv.org This redox-neutral process offers significant environmental and safety benefits. nih.govchemrxiv.org

Table 4: Green Chemistry Approaches in Morpholine Synthesis

Principle Traditional Method Green Alternative Benefit Reference
Safer Reagents Chloroacetyl chloride & hydride reduction Ethylene sulfate & tBuOK Redox neutral, fewer steps, avoids hazardous reagents nih.govchemrxiv.org
Greener Solvents Dichloromethane, Toluene N-formylmorpholine, Water, Ethanol Reduced toxicity and environmental impact ajgreenchem.com
Catalysis Stoichiometric reagents Palladium or Nickel catalysts Higher efficiency, milder conditions, less waste mdpi.com

Solvent-Free and Environmentally Benign Reaction Conditions

In the pursuit of greener chemical processes, significant attention has been directed towards minimizing or eliminating the use of volatile and hazardous organic solvents. For the synthesis of N-aryl morpholines, including dinitrophenyl derivatives, solvent-free and environmentally benign reaction conditions are being actively investigated. These methods not only reduce the environmental footprint of the synthesis but can also lead to improved reaction kinetics and simplified product isolation.

One promising green chemistry approach involves the use of ethylene sulfate as a reagent for the synthesis of morpholines from 1,2-amino alcohols. chemrxiv.orgorganic-chemistry.org This method offers a redox-neutral pathway and utilizes inexpensive and practical reagents, presenting a more sustainable alternative to traditional multi-step procedures that often involve hazardous reagents like chloroacetyl chloride and subsequent reduction steps. chemrxiv.org While not directly applied to the synthesis of this compound, this methodology highlights a trend towards developing safer and more efficient routes to the core morpholine structure.

Furthermore, research into the N-arylation of morpholines has explored microwave-assisted synthesis and the use of green solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.netnih.govbeilstein-journals.org Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free or minimal solvent conditions. mdpi.com The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and abundant nature, aligning with the core principles of green chemistry. mdpi.com These sustainable approaches are being developed to provide viable alternatives to traditional methods that rely on toxic reagents and generate significant chemical waste. samipubco.com

The following table summarizes various environmentally benign approaches applicable to the synthesis of N-aryl morpholines.

Green Chemistry ApproachKey FeaturesPotential Advantages for Dinitrophenyl Morpholine Synthesis
Solvent-Free Reactions Reactions are conducted in the absence of a solvent, often using neat reactants or solid-state grinding.Reduced waste, lower environmental impact, potentially faster reaction rates, and simplified purification.
Microwave-Assisted Synthesis Utilizes microwave energy to rapidly heat the reaction mixture.Significantly shorter reaction times, higher yields, and improved reaction selectivity.
Aqueous Media Employs water as the reaction solvent.Environmentally friendly, non-toxic, non-flammable, and cost-effective.
Ethylene Sulfate Annulation A redox-neutral method for forming the morpholine ring from 1,2-amino alcohols.Avoids hazardous reagents like chloroacetyl chloride and metal hydrides, offering a safer synthetic route.

Catalyst Development for Enhanced Sustainability

The development of novel and sustainable catalysts is a cornerstone of modern organic synthesis, aimed at improving reaction efficiency while minimizing environmental impact. For the N-arylation of morpholine to produce compounds like this compound, research has focused on both metal-catalyzed and metal-free systems that offer high activity, selectivity, and recyclability. researchgate.netnih.gov

Transition metal-based catalysis, particularly with palladium and copper, has been extensively studied for the formation of C-N bonds in N-aryl morpholines. researchgate.netnih.govresearchgate.net Recent advancements have centered on designing catalysts that are more sustainable, utilizing earth-abundant metals and enabling reactions under milder conditions. nih.gov The development of ligands that support these metal catalysts is crucial for achieving high efficiency and selectivity. nih.gov

In parallel, metal-free catalytic strategies are gaining prominence as they offer sustainable alternatives to traditional metal-catalyzed reactions. researchgate.netnih.gov These approaches include microwave-assisted synthesis, Lewis acid catalysis, and photocatalysis. nih.gov For instance, photocatalytic methods, which use visible light to drive chemical reactions, represent a green and efficient way to synthesize substituted morpholines. nih.gov These innovative catalytic systems are designed to reduce reliance on rare or toxic metals and to minimize the generation of hazardous byproducts. samipubco.com

The table below outlines key aspects of catalyst development for the sustainable synthesis of N-aryl morpholines.

Catalyst TypeExamples/Key FeaturesAdvantages for Sustainable Synthesis
Transition Metal Catalysts Palladium or Copper complexes with specialized ligands.High efficiency and selectivity in C-N bond formation. Milder reaction conditions compared to uncatalyzed reactions.
Metal-Free Catalysts Lewis acids, photocatalysts.Avoids the use of potentially toxic or expensive metals. Can enable novel reaction pathways.
Sustainable Catalysis Use of earth-abundant metals, recyclable catalysts, and energy-efficient methods like photocatalysis.Reduced environmental impact, lower cost, and improved long-term viability of the synthetic process.

Stereoselective and Enantioselective Approaches in Morpholine Synthesis

The synthesis of chiral morpholine derivatives is of significant interest in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its biological activity. Stereoselective and enantioselective approaches aim to control the three-dimensional arrangement of atoms in the morpholine ring, leading to the formation of a single desired stereoisomer.

While specific enantioselective methods for this compound are not extensively documented, the broader field of morpholine synthesis has seen significant advances in this area. These methods often involve the use of chiral catalysts or starting materials derived from the chiral pool. For instance, enantioselective synthesis of C2-functionalized morpholines has been achieved through organocatalysis, providing access to enantiopure compounds that are valuable in pharmaceutical research. researchgate.netresearchgate.net

Polymer-supported synthesis has also been employed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. nih.gov This solid-phase approach can simplify purification and allow for the generation of libraries of chiral morpholine compounds. Additionally, enzyme-catalyzed resolutions have been used as a key step in the enantioselective synthesis of certain morpholine derivatives, highlighting the utility of biocatalysis in achieving high levels of stereocontrol. nih.gov

These advanced stereoselective strategies, though not yet specifically applied to the target compound, provide a powerful toolkit for the synthesis of a wide range of chiral morpholine-containing molecules.

Exploration of Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), in which three or more starting materials combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. nih.govfrontiersin.orgnih.gov The exploration of MCRs for the assembly of the morpholine ring system is a promising area of research, aiming to rapidly generate structural diversity from simple and readily available building blocks. researchgate.net

One notable MCR strategy for the de novo synthesis of substituted morpholines and piperazines involves a multicomponent Ugi approach followed by an intramolecular cyclization. nih.govnih.gov This method allows for the construction of the heterocyclic ring with substitution at multiple positions, providing a versatile route to novel morpholine derivatives. nih.govnih.gov The ability to introduce a variety of functional groups in a single step makes MCRs particularly valuable for the creation of compound libraries for drug discovery. nih.gov

While the direct application of MCRs to the synthesis of this compound has not been reported, the principles of MCRs could be adapted to create dinitrophenyl-substituted morpholines. For example, a multicomponent reaction could potentially be designed to incorporate a dinitrophenyl-containing starting material, leading to the direct assembly of the target scaffold. The development of such MCRs would represent a significant advancement in the efficient and diversity-oriented synthesis of this class of compounds.

Advanced Structural Characterization and Conformational Analysis of 4 4 Methyl 2,6 Dinitrophenyl Morpholine

X-ray Crystallography for Solid-State Structure Elucidation

No crystallographic studies for 4-(4-Methyl-2,6-dinitrophenyl)morpholine have been deposited in scientific databases. As a result, fundamental data regarding its solid-state structure are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Similarly, a search of the scientific literature did not yield published ¹H or ¹³C NMR spectroscopic data specifically for this compound. This prevents a detailed discussion of its structure in the solution state.

Advanced 2D NMR Techniques for Complex Structures

For a molecule with the complexity of this compound, which features both a saturated heterocyclic ring (morpholine) and a substituted aromatic system, one-dimensional (1D) NMR spectra can suffer from signal overlap. Advanced two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and complete structural determination. numberanalytics.comresearchgate.netweebly.com These methods generate a spectrum with two frequency axes, revealing correlations between different nuclei. numberanalytics.comresearchgate.net

Key 2D NMR experiments applicable to this molecule include:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. numberanalytics.com For the title compound, COSY would reveal the connectivity between protons within the morpholine (B109124) ring (e.g., H-2' with H-3' and H-5' with H-6') and potentially weak coupling between the aromatic protons (H-3 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. numberanalytics.com It is instrumental in assigning the carbon signals of the morpholine CH₂ groups, the aromatic CH groups, and the methyl group to their corresponding proton resonances. acdlabs.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity between different molecular fragments. numberanalytics.com For instance, correlations from the morpholine protons at C-2' and C-6' to the aromatic carbon C-1 would confirm the attachment point of the morpholine ring to the dinitrophenyl moiety. Similarly, correlations from the methyl protons to C-4 of the aromatic ring would verify its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. numberanalytics.com NOESY data provides critical insights into the molecule's three-dimensional conformation, such as the relative orientation of the dinitrophenyl plane with respect to the morpholine ring.

The following table outlines the expected key correlations from 2D NMR experiments for this compound.

2D NMR Experiment Correlating Protons (¹H) Correlating Nucleus (¹H or ¹³C) Structural Information Provided
COSY H-3H-5Connectivity within the aromatic ring.
H-2' / H-6'H-3' / H-5'Connectivity within the morpholine ring.
HSQC Aromatic Protons (H-3, H-5)Aromatic Carbons (C-3, C-5)Direct C-H bond assignment in the phenyl ring.
Morpholine ProtonsMorpholine CarbonsDirect C-H bond assignment in the morpholine ring.
Methyl ProtonsMethyl CarbonDirect C-H bond assignment for the methyl group.
HMBC H-2', H-6' (Morpholine)C-1 (Aromatic)Confirms morpholine-phenyl ring linkage.
Methyl ProtonsC-3, C-4, C-5 (Aromatic)Confirms position of the methyl group.
H-3C-1, C-2, C-4, C-5Confirms aromatic ring structure.
NOESY H-5 (Aromatic)H-6' (Morpholine)Provides conformational data on ring orientation.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.ukyoutube.com For this compound, electron impact (EI) or electrospray ionization (ESI) would generate a molecular ion (M⁺˙ or [M+H]⁺), whose mass would confirm the molecular formula (C₁₁H₁₃N₃O₅).

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic ions. chemguide.co.uk The analysis of these fragments provides a roadmap of the molecule's structure. Common fragmentation patterns for related nitroaromatic and morpholine compounds suggest several likely pathways for the title compound. researchgate.netlibretexts.orgmiamioh.eduresearchgate.net

Key expected fragmentation pathways include:

Loss of Nitro Group: Cleavage of a nitro group (NO₂) is a common fragmentation for nitroaromatic compounds, leading to a significant [M-46]⁺ peak.

Morpholine Ring Fragmentation: The morpholine ring can undergo cleavage. A characteristic fragmentation is the loss of the entire morpholine moiety, resulting in a dinitrotoluene cation. Alternatively, the morpholine ring itself can fragment, for instance, by losing a CH₂O group. researchgate.net

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the morpholine ring is a typical pathway for amines and can lead to the formation of a stable iminium ion. libretexts.org

Cleavage of the C-N bond: The bond between the dinitrophenyl ring and the morpholine nitrogen can break, generating ions corresponding to both the morpholine cation and the 4-methyl-2,6-dinitrophenyl cation.

The following table lists some of the plausible fragment ions and their corresponding mass-to-charge ratios (m/z).

Proposed Fragment Ion Formula m/z (Mass/Charge) Proposed Neutral Loss
[M]⁺˙ (Molecular Ion)C₁₁H₁₃N₃O₅267-
[M - NO₂]⁺C₁₁H₁₃N₃O₃221NO₂
[4-methyl-2,6-dinitrophenyl]⁺C₇H₅N₂O₄197C₄H₈NO
[Morpholine]⁺˙C₄H₉NO87C₇H₄N₂O₄
[M - Morpholine]⁺C₇H₆N₂O₄182C₄H₇N

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of its chemical bonds. researchgate.netscielo.org.mx These methods are complementary and rely on probing the vibrational energy levels of molecules.

The FT-IR and Raman spectra of this compound are expected to show distinct peaks corresponding to its constituent functional groups. By comparing the observed frequencies with established correlation tables from studies on similar dinitrophenyl and morpholine derivatives, these groups can be identified. researchgate.netnih.govnih.gov

Nitro (NO₂) Group: Nitroaromatic compounds exhibit strong, characteristic vibrations. The asymmetric stretching (ν_as(NO₂)) typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching (ν_s(NO₂)) is found between 1300-1370 cm⁻¹. nih.gov

Aromatic Ring: C-H stretching vibrations on the benzene (B151609) ring are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring usually produce a series of peaks in the 1450-1600 cm⁻¹ range.

Morpholine Ring: The aliphatic C-H stretching vibrations of the CH₂ groups will appear in the 2850-3000 cm⁻¹ region. researchgate.net The characteristic C-O-C ether stretching vibration is a strong band typically observed around 1100 cm⁻¹. The C-N stretching of the tertiary amine linked to the aromatic ring would be expected in the 1250-1350 cm⁻¹ range.

Methyl (CH₃) Group: The C-H stretching vibrations of the methyl group will overlap with the morpholine C-H stretches in the 2850-3000 cm⁻¹ region.

The table below summarizes the expected characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity (IR)
Nitro (NO₂)Asymmetric Stretch1500 - 1570Strong
Symmetric Stretch1300 - 1370Strong
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
C=C Stretch1450 - 1600Medium-Strong
Morpholine RingC-H Stretch2850 - 2980Medium-Strong
C-O-C Stretch1080 - 1150Strong
C-N Stretch1250 - 1350Medium
Methyl (CH₃)C-H Stretch2870 - 2970Medium

Beyond simple functional group identification, vibrational spectroscopy offers deeper insights into the molecule's electronic structure and bonding. scielo.org.mx The exact positions and intensities of the vibrational bands are influenced by factors such as electron delocalization between the dinitrophenyl ring and the morpholine nitrogen, as well as steric hindrance. For example, the strong electron-withdrawing nature of the two nitro groups affects the C-N bond strength and the electron distribution in the aromatic ring, which can be observed as shifts in the C=C and C-N stretching frequencies compared to unsubstituted N-phenylmorpholine.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform a normal coordinate analysis. scielo.org.mx This allows for the precise assignment of each observed band to a specific molecular vibration, providing a comprehensive understanding of the molecule's dynamic behavior.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis requires high-quality single-crystal X-ray diffraction data. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal.

For this compound, a Hirshfeld analysis would be expected to reveal several key interactions:

O···H Contacts: Interactions between the oxygen atoms of the nitro groups and hydrogen atoms on neighboring molecules (from the morpholine, methyl, or aromatic groups) would be prominent. These represent weak C-H···O hydrogen bonds, which are significant structure-directing forces in nitro compounds. nih.govresearchgate.net

H···H Contacts: These contacts, representing van der Waals forces, typically make up the largest percentage of the surface area in organic crystals. nih.govmdpi.com

C···H Contacts: These interactions often indicate C-H···π stacking, where a hydrogen atom interacts with the electron cloud of an aromatic ring.

π···π Stacking: Interactions between the electron-deficient dinitrophenyl rings of adjacent molecules may also contribute to the crystal packing.

Based on analyses of similar nitroaromatic and heterocyclic compounds, a hypothetical breakdown of the contributions of different intermolecular contacts to the total Hirshfeld surface is provided in the table below. nih.govresearchgate.net

Intermolecular Contact Type Description Estimated Contribution (%)
H···HVan der Waals interactions35 - 50%
O···H / H···OWeak C-H···O hydrogen bonds20 - 35%
C···H / H···CC-H···π interactions and general van der Waals10 - 20%
C···Cπ-π stacking interactions2 - 5%
N···O / O···NInteractions involving nitro and morpholine heteroatoms< 5%

This quantitative analysis of intermolecular forces is crucial for understanding the crystal packing, stability, and physical properties of the solid-state material.

Computational and Theoretical Analysis of this compound Remains a Niche Area of Research

A comprehensive review of published scientific literature reveals a notable absence of specific computational and theoretical investigations focused exclusively on the chemical compound this compound. Despite the availability of computational studies on structurally related molecules, such as dinitrophenyl derivatives and other substituted morpholines, detailed research findings pertaining to the quantum chemical properties, molecular dynamics, and intramolecular interactions of this specific compound are not publicly available.

Computational chemistry serves as a powerful tool for understanding molecular structure and reactivity. Methodologies outlined for investigation, including Density Functional Theory (DFT) for geometry optimization, advanced quantum approaches like Coupled-Cluster theory, and simulations of molecular mechanics, provide deep insights into the behavior of chemical compounds. However, the application of these specific techniques to this compound has not been documented in the accessible scientific domain.

While general principles of computational chemistry can be applied to hypothesize the properties of this molecule, the strict requirement for scientifically accurate and detailed research findings for each specified subsection cannot be met. The unique substitution pattern of the methyl group at the para-position and the nitro groups at the ortho-positions of the phenyl ring would yield distinct electronic and conformational properties that cannot be accurately extrapolated from isomers or related compounds. For instance, studies on compounds like 4-(2,4-Dinitrophenyl)morpholine exist, but the different placement of substituents fundamentally alters the molecule's symmetry, electronic distribution, and potential energy surface. uq.edu.au

Consequently, without dedicated scholarly research on this compound, a thorough and scientifically validated article covering the specific areas of inquiry—from DFT calculations and spectroscopic predictions to conformational dynamics and electronic delocalization—cannot be generated at this time. Further experimental and computational research is required to elucidate the specific chemical and physical properties of this compound.

Computational Chemistry and Theoretical Investigations of 4 4 Methyl 2,6 Dinitrophenyl Morpholine

Solvent Effects on Molecular Conformation and Electronic Properties

The influence of solvents on the molecular conformation and electronic properties of 4-(4-Methyl-2,6-dinitrophenyl)morpholine has not been the subject of specific computational investigations found in the available literature. The polarity and hydrogen-bonding capabilities of a solvent can significantly impact the geometry, charge distribution, and spectral properties of a solute molecule. However, without specific theoretical studies, it is not possible to provide quantitative data or detailed analysis of these effects for this particular compound.

General principles of solvent effects, often explored through computational models like the Polarizable Continuum Model (PCM), suggest that polar solvents would likely stabilize charge-separated states and could influence the conformational equilibrium of the morpholine (B109124) ring and the orientation of the dinitrophenyl group. However, the magnitude of these effects and the specific changes in electronic properties such as dipole moment, frontier molecular orbital energies, and charge distribution for this compound remain unquantified in the absence of dedicated research.

Reactivity and Reaction Mechanisms of 4 4 Methyl 2,6 Dinitrophenyl Morpholine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds like 4-(4-methyl-2,6-dinitrophenyl)morpholine. The presence of two strongly electron-withdrawing nitro groups on the phenyl ring activates it towards attack by nucleophiles.

Kinetic studies of SNAr reactions involving derivatives of dinitrophenylamine often reveal that the reaction can proceed through both uncatalyzed and base-catalyzed pathways. researchgate.net The rate-determining step can vary depending on the specific reactants and conditions. In many cases, the initial attack of the nucleophile to form the Meisenheimer complex is the rate-limiting step. researchgate.net However, in other instances, particularly with amine nucleophiles, the decomposition of the intermediate, which can be base-catalyzed, becomes rate-limiting. researchgate.netrsc.org For reactions of phenyl 2,4,6-trinitrophenyl ethers with anilines, the primary reaction pathway involves a base-catalyzed mechanism where the rate-limiting step is the proton transfer to a base from the initially formed zwitterionic intermediate. rsc.org

The solvent plays a critical role in the kinetics of SNAr reactions. nih.gov Dipolar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, are commonly used and can significantly influence the reaction rates. researchgate.net The nature of the solvent can affect the stability of the Meisenheimer complex and the transition state, thereby altering the reaction mechanism. nih.gov Studies on related systems have shown that both uncatalyzed and base-catalyzed pathways can operate in DMSO. researchgate.netrsc.org

Substituent effects on the aromatic ring and the nucleophile also have a profound impact on reactivity. Electron-withdrawing groups on the aromatic ring increase the rate of nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex. worktribe.com Conversely, electron-donating groups decrease the reaction rate. Steric effects are also significant; bulky substituents near the reaction center can hinder the approach of the nucleophile, leading to a decrease in the reaction rate. worktribe.comutuvolter.fi For instance, alkyl substituents at the 2-position of aniline (B41778) nucleophiles can cause a considerable reduction in reactivity in their reaction with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether. worktribe.comutuvolter.fi

Interactive Data Table: Factors Influencing SNAr Reactivity

FactorInfluence on Reaction RateMechanism
Electron-withdrawing substituents on the aromatic ring IncreaseStabilize Meisenheimer complex
Electron-donating substituents on the aromatic ring DecreaseDestabilize Meisenheimer complex
Steric hindrance near the reaction center DecreaseHinder nucleophilic approach
Polar aprotic solvents (e.g., DMSO, Acetonitrile) Generally IncreaseStabilize charged intermediates
Base catalysis Can IncreaseFacilitate decomposition of the intermediate

Reactivity of the Morpholine (B109124) Nitrogen

The nitrogen atom in the morpholine ring of this compound retains some of its nucleophilic and basic character, although this is attenuated by the electron-withdrawing effect of the dinitrophenyl group.

The nitrogen atom in a morpholine ring is generally basic. However, when attached to a strongly electron-withdrawing group like the 2,6-dinitrophenyl group, its basicity is significantly reduced. libretexts.org This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, making them less available for protonation. libretexts.org For comparison, the pKa of the conjugate acid of morpholine is approximately 8, while aniline, where the nitrogen is also attached to a phenyl ring, has a conjugate acid pKa of about 4.6. libretexts.orgpdx.edu The presence of two nitro groups would be expected to lower the basicity even further. Studies on pholcodine, which contains a morpholine ring, have shown that the piperidine (B6355638) nitrogen is significantly more basic than the morpholine nitrogen. nih.gov

Despite the reduced basicity, the morpholine nitrogen can potentially undergo further chemical modifications, such as quaternization. Quaternization involves the reaction of the nitrogen atom with an alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. cdnsciencepub.com The stereochemistry of such reactions in substituted morpholines has been studied, indicating a preference for axial attack of the alkylating agent. cdnsciencepub.com However, the strong electron-withdrawing nature of the dinitrophenyl group in this compound would likely make quaternization more difficult compared to an unsubstituted N-phenylmorpholine.

Chemical Transformations of the Nitro Groups (e.g., Reduction to Amino Groups)

The reactivity of the nitro groups in this compound is a focal point of its chemistry, allowing for the synthesis of various amino-substituted derivatives. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, and various methods can be employed to achieve either partial or complete reduction of the nitro functionalities. wikipedia.orgscispace.com

The primary transformation of the dinitro compound involves the reduction of one or both nitro groups to the corresponding amino groups. This conversion significantly alters the electronic properties of the aromatic ring and provides a versatile synthetic handle for further functionalization. The selectivity of the reduction, (i.e., mono- versus di-reduction) can often be controlled by the choice of reducing agent and reaction conditions.

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation, metal-acid reductions, and the use of sulfide (B99878) reagents. wikipedia.orgorganic-chemistry.org For a compound like this compound, the two nitro groups are in sterically similar environments, which can make selective mono-reduction challenging, potentially leading to mixtures of products.

Catalytic Hydrogenation:

Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, is a highly effective method for the reduction of nitro groups. wikipedia.orgmdpi.com This method is generally non-selective for dinitro compounds and tends to reduce both nitro groups to yield the corresponding diamino derivative, 4-(4-methyl-2,6-diaminophenyl)morpholine.

Metal-Acid Reductions:

Reductions using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are classic and robust methods for converting nitroarenes to anilines. wikipedia.orgscispace.com Similar to catalytic hydrogenation, these conditions are often vigorous and typically result in the complete reduction of both nitro groups to afford the diamino product.

Selective Mono-reduction:

Achieving the selective reduction of one nitro group to yield 4-(4-methyl-6-nitro-2-aminophenyl)morpholine requires milder and more chemoselective reagents. The Zinin reduction, which utilizes sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ) in an aqueous or alcoholic solution, is a well-known method for the selective reduction of one nitro group in polynitroarenes. stackexchange.comechemi.com The selectivity is often influenced by steric hindrance and the electronic nature of the substituents on the aromatic ring. researchgate.net In the case of this compound, the two nitro groups are electronically and sterically very similar, which may result in a mixture of the mono-reduced product and the starting dinitro compound.

Another approach for selective reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or other specialized reducing agents. scispace.comnih.gov The precise control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired mono-amino product.

The resulting amino-substituted morpholine derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmacologically active compounds and materials with specific electronic properties. mdpi.comnih.gov

The following table summarizes the potential reduction reactions of this compound:

Reagent/CatalystConditionsPrimary Product(s)Selectivity
H₂, Pd/CEthanol, Room Temperature4-(4-Methyl-2,6-diaminophenyl)morpholineDi-reduction
Sn, HClReflux4-(4-Methyl-2,6-diaminophenyl)morpholineDi-reduction
Fe, HClReflux4-(4-Methyl-2,6-diaminophenyl)morpholineDi-reduction
Na₂S or Na₂SₓAqueous/Alcoholic Solution4-(4-Methyl-2-amino-6-nitrophenyl)morpholineMono-reduction

Supramolecular Chemistry of 4 4 Methyl 2,6 Dinitrophenyl Morpholine

Analysis of Intermolecular Hydrogen Bonding Interactions

Intermolecular hydrogen bonds are fundamental to the crystal engineering of 4-(4-methyl-2,6-dinitrophenyl)morpholine. The morpholine (B109124) ring, with its ether oxygen and the nitrogen atom, alongside the two nitro groups on the phenyl ring, act as potential hydrogen bond acceptors. While the molecule lacks strong conventional hydrogen bond donors, weak C-H···O hydrogen bonds can play a significant role in the stabilization of the crystal lattice.

In analogous structures, such as 4-(4-nitrophenyl)thiomorpholine (B1608610), weak C-H···O hydrogen bonds between the methylene (B1212753) groups of the thiomorpholine (B91149) ring and the nitro oxygen atoms of a neighboring molecule are observed to form centrosymmetric dimers. nih.gov A similar pattern of interaction can be anticipated for this compound, where the axial and equatorial protons of the morpholine ring can engage in hydrogen bonding with the nitro groups of adjacent molecules. The presence of two nitro groups in the target molecule, compared to one in the analogue, increases the number of potential acceptor sites and may lead to more complex hydrogen-bonding networks.

Role in Crystal Packing and Self-Assembly

The interplay of hydrogen bonding and other non-covalent interactions governs the crystal packing and self-assembly of this compound. The formation of hydrogen-bonded dimers or chains is a common motif in the crystal structures of related nitroaromatic compounds. These primary supramolecular synthons then assemble into higher-order structures through weaker interactions.

Quantification via X-ray Crystallography and Hirshfeld Surface Analysis

X-ray crystallography is the definitive technique for elucidating the three-dimensional arrangement of molecules in a crystal and for quantifying the geometric parameters of intermolecular interactions. Although a crystal structure for this compound is not publicly available, data from closely related compounds can provide valuable insights. For instance, the crystallographic data for 4-(4-nitrophenyl)morpholine (B78992) reveals key bond lengths and angles that define the molecular conformation and the distances of intermolecular contacts. nih.gov

Table 1: Crystallographic Data for the Analogous Compound 4-(4-Nitrophenyl)morpholine nih.gov

ParameterValue
Chemical FormulaC₁₀H₁₂N₂O₃
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.5445 (6)
b (Å)8.3832 (3)
c (Å)16.2341 (6)
V (ų)1979.42 (13)
Z8

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For this compound, a Hirshfeld surface analysis would be expected to reveal significant contributions from O···H, H···H, and C···H contacts, corresponding to hydrogen bonds and van der Waals forces. The red spots on a dnorm map would indicate the locations of the strongest hydrogen bonding interactions, likely involving the nitro group oxygen atoms and the morpholine C-H donors.

Exploration of π-Stacking and Aromatic Interactions

The electron-deficient dinitrophenyl ring of this compound is predisposed to engage in π-stacking and other aromatic interactions. These interactions are crucial in the formation of stable supramolecular architectures. In the crystal structure of 4-(4-nitrophenyl)morpholine, aromatic π–π stacking interactions are noted to stabilize the crystal structure, with a perpendicular distance of 3.7721 (8) Å between parallel planes. nih.gov

Formation of Co-crystals and Supramolecular Assemblies

The formation of co-crystals represents a key strategy in crystal engineering to modify the physicochemical properties of a solid without altering the chemical identity of the active molecule. The diverse functional groups present in this compound make it an excellent candidate for co-crystal formation. Potential co-formers could be selected based on their ability to form complementary hydrogen bonds or engage in π-stacking interactions with the target molecule.

For instance, co-formers containing strong hydrogen bond donors, such as carboxylic acids or phenols, could form robust synthons with the nitro and morpholine oxygen atoms. Aromatic co-formers with electron-rich π-systems could be employed to induce π-stacking interactions. While specific co-crystals of this compound have not been reported, the successful co-crystallization of other dinitrophenyl derivatives with various co-formers suggests that this is a promising avenue for exploration. nih.govnih.gov The screening for co-crystals can be performed using techniques such as liquid-assisted grinding, slurry crystallization, or slow evaporation from solution. nih.gov

Design of Host-Guest Systems and Molecular Recognition

The principles of molecular recognition are central to the design of host-guest systems, where a host molecule can selectively bind a guest molecule through non-covalent interactions. The electron-deficient aromatic ring and the potential for hydrogen bonding make this compound an interesting candidate for a guest molecule in various host-guest systems.

A notable example from the literature that provides a model for this potential is the formation of a host-guest inclusion complex between 2,4-dinitrophenol (B41442) and β-cyclodextrin. nih.gov In this system, the dinitrophenol molecule is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host. Given the structural similarity, it is plausible that this compound could also form stable inclusion complexes with cyclodextrins or other macrocyclic hosts like calixarenes or cucurbiturils. The binding in such systems would be driven by a combination of hydrophobic interactions, van der Waals forces, and potentially hydrogen bonding between the nitro groups and the hydroxyls of the cyclodextrin rim. The design of such host-guest systems could have applications in areas such as controlled release, sensing, and separation.

Applications in Materials Science and Advanced Functional Materials

Potential as Organic Building Blocks for Functional Polymers and Frameworks

The structure of 4-(4-Methyl-2,6-dinitrophenyl)morpholine makes it a promising candidate as a monomer or building block for the synthesis of advanced polymeric materials, including functional polymers and porous crystalline frameworks like Covalent Organic Frameworks (COFs).

The morpholine (B109124) and dinitrophenyl moieties offer distinct functionalities for polymerization and material design. mdpi.comdoi.org The morpholine ring, a versatile chemical entity, can be derivatized to introduce reactive sites for polymerization. ontosight.airesearchgate.nete3s-conferences.org Furthermore, the dinitrophenyl group can be chemically modified, for instance, through the reduction of the nitro groups to amines, which are common reactive handles for creating polymeric structures, such as polyimides or polyamides, or for forming the imine linkages characteristic of many COFs. nih.govmdpi.com

The incorporation of such a D-π-A molecule into a polymer backbone could lead to materials with inherent charge-transfer characteristics, which are desirable for electronic applications. mdpi.com In the context of porous frameworks, using this molecule as a linker could create pores decorated with specific functional groups (nitro groups and the ether oxygen of the morpholine ring). These functionalized pores could exhibit selective adsorption of guest molecules, making them potentially useful for sensing or separation applications. nih.govmdpi.comnih.gov For instance, COFs designed with nitro-functionalized linkers have been explored for the fluorescent detection of other nitroaromatic compounds. nih.govnih.gov

Table 1: Conceptual Polymerization Strategies for this compound

Polymer TypeConceptual Synthetic ApproachPotential Properties & Applications
Functional Polydienes Derivatization of the aromatic ring to introduce a polymerizable group (e.g., vinyl), followed by free radical polymerization.Polymers with tunable polarity and adhesive properties. doi.org
Polyimides/Polyamides Reduction of nitro groups to diamines, followed by condensation polymerization with dianhydrides or diacyl chlorides.High-performance polymers with thermal stability and specific electronic properties.
Covalent Organic Frameworks (COFs) Reduction of nitro groups to diamines, followed by condensation with dialdehydes (e.g., terephthalaldehyde) to form imine-linked 2D or 3D frameworks.Crystalline porous materials for selective gas storage, catalysis, or chemical sensing. nih.govmdpi.com

Integration into Optical and Electronic Materials (Theoretical or Conceptual)

The inherent electronic asymmetry of this compound suggests its potential for use in optical and electronic materials. Molecules with a D-π-A architecture are known to exhibit intramolecular charge transfer (ICT) upon excitation, a phenomenon that is fundamental to many optical and electronic properties. mdpi.comnih.govnih.gov

In this molecule, the morpholine group acts as the electron donor, while the dinitrophenyl ring serves as a strong electron acceptor. researchgate.netdiva-portal.org This "push-pull" system can lead to significant changes in the molecule's dipole moment between the ground and excited states, which is a prerequisite for nonlinear optical (NLO) activity. Materials containing such chromophores can be used for applications like frequency doubling of light.

Furthermore, the electronic properties of D-π-A systems are often highly sensitive to their environment. researchgate.netwikipedia.org This sensitivity, known as solvatochromism, where the color of a substance changes with the polarity of the solvent, could be exploited. researchgate.netwikipedia.orgnih.gov The absorption and emission wavelengths of this compound are expected to shift in different solvents, which could be useful for creating chemical sensors or probes for solvent polarity. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), could predict the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. diva-portal.orgkarazin.uaresearchgate.net Such calculations would be crucial for designing its integration into electronic devices, for example, as a component in organic light-emitting diodes (OLEDs) or organic solar cells, where tuning the energy levels is critical for efficient device performance. acs.orgchemrxiv.orgbeilstein-journals.org

Table 2: Potential Optical and Electronic Properties (Conceptual)

PropertyUnderlying PrinciplePotential Application
Nonlinear Optics (NLO) Intramolecular charge transfer (ICT) leading to a large change in dipole moment between ground and excited states.Frequency conversion, optical switching.
Solvatochromism The energy of the ICT transition is sensitive to the polarity of the surrounding medium, affecting absorption/emission wavelengths. researchgate.netwikipedia.orgChemical sensors, probes for solvent polarity, environmental monitoring. nih.gov
Tunable Band Gap Modification of donor/acceptor strength or the π-system can alter HOMO/LUMO energy levels. diva-portal.orgComponent in organic semiconductors, OLEDs, and photovoltaics. acs.org

Role in the Design of Responsive Materials and Molecular Devices (Conceptual)

The concept of molecular devices relies on molecules that can switch between two or more stable states in response to external stimuli, such as light, heat, or chemical input (like pH). rsc.orgresearchgate.net The structure of this compound contains features that could potentially be exploited for the design of such responsive systems.

The nitrogen atom in the morpholine ring is basic and can be protonated in an acidic environment. This protonation would drastically alter the electron-donating ability of the morpholine group, effectively "switching off" the D-π-A character of the molecule. This change in the electronic structure would likely lead to a significant and reversible change in its optical properties, such as a shift in its absorption spectrum (halochromism). orientjchem.org This pH-dependent switching could form the basis of a molecular sensor for acidity.

Similarly, the interaction of the electron-deficient dinitrophenyl ring with other electron-rich molecules could be used for sensing applications. Nitroaromatic compounds are well-known to quench the fluorescence of many fluorophores through photoinduced electron transfer. rsc.orgacs.orgacs.org While the subject molecule itself may not be strongly fluorescent, it could be incorporated into a larger system where its interaction with specific analytes triggers a detectable signal. For example, polymers or frameworks containing this unit could be designed to detect other nitroaromatic compounds, which are common environmental pollutants. mdpi.comresearchgate.net

The development of such responsive materials often begins with a conceptual design based on the known chemical properties of the constituent functional groups, followed by theoretical modeling and, ultimately, synthesis and experimental verification. researchgate.net

Environmental Fate and Degradation Pathways of 4 4 Methyl 2,6 Dinitrophenyl Morpholine

Investigation of Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is often the primary mechanism for the breakdown of complex organic molecules in the environment. The structure of 4-(4-Methyl-2,6-dinitrophenyl)morpholine presents two distinct moieties for microbial attack: the dinitrophenyl ring and the morpholine (B109124) heterocycle.

While specific studies on the microbial degradation of this compound are scarce, the metabolic pathways for its constituent parts are well-documented.

Transformation of the Dinitrophenyl Group: The most common microbial transformation for nitroaromatic compounds like dinitrotoluene (DNT) is the sequential reduction of the nitro groups (-NO₂) to amino groups (-NH₂). researchgate.net This process can occur under both aerobic and anaerobic conditions. The expected pathway would involve the formation of aminonitro and then diamino derivatives. For example, studies on TNT biotransformation show the initial formation of monohydroxylaminodinitrotoluenes followed by monoaminodinitrotoluenes. nih.gov A similar pathway is expected for this compound, leading to intermediates such as:

4-(4-Methyl-2-amino-6-nitrophenyl)morpholine

4-(4-Methyl-2,6-diaminophenyl)morpholine

Degradation of the Morpholine Ring: The morpholine ring itself is biodegradable by various microorganisms, particularly bacteria from the genus Mycobacterium. researchgate.netnih.gov The degradation pathway typically involves an initial cleavage of a C-N bond, often catalyzed by a cytochrome P-450 monooxygenase. nih.govnih.gov This ring-opening step leads to the formation of linear intermediates like 2-(2-aminoethoxy)acetate, which are then further metabolized to central metabolic products like glycolate. nih.govnih.gov

Sorption and Mobility in Soil and Aquatic Systems

The movement of this compound through soil and its partitioning between water and sediment are controlled by sorption processes. The extent of sorption is influenced by the chemical's properties (e.g., hydrophobicity) and the characteristics of the soil or sediment (e.g., organic carbon content, clay mineralogy, pH).

Nitroaromatic compounds are known to adsorb specifically and strongly to clay minerals, particularly those saturated with potassium (K+) ions. nm.gov This interaction can significantly reduce their mobility in the subsurface. The sorption of dinitrophenol herbicides, for example, is strong on smectite clays (B1170129) and is influenced by soil pH. usda.gov Given its dinitrophenyl group, this compound is expected to exhibit moderate to strong sorption to soils, especially those with high clay and organic matter content.

Furthermore, the biotic transformation of the parent compound can significantly alter its mobility. The reduction of nitro groups to amino groups, as seen with DNAN and its derivatives, tends to enhance irreversible sorption to soil organic matter, thereby reducing the bioavailability and mobility of the resulting metabolites. nih.gov

Sorption Coefficients for Structurally Related Nitroaromatic Compounds
CompoundSorbentSorption Coefficient (Kd)Reference
Dinitro-o-cresol (DNOC)K-SWy-2 Smectite Clay (pH 3)~100% Adsorption usda.gov
Dinitro-o-cresol (DNOC)Ca-SWy-2 Smectite Clay (pH > 4)~15% Adsorption usda.gov
2,4-Dinitroanisole (DNAN)Not SpecifiedLog Kow = 1.99 nih.gov
2-Amino-4-nitroanisole (2-ANAN)Not SpecifiedLog Kow = 1.63 nih.gov

The table illustrates how sorption and partitioning (indicated by % adsorption or Log Kow) of similar compounds are affected by environmental conditions and chemical structure. A higher Log Kow generally correlates with greater sorption to organic carbon.

Advanced Analytical Methodologies for Environmental Detection and Quantitation

Accurate detection and quantification of this compound and its potential degradation products in environmental matrices like water and soil are essential for exposure and risk assessment. While specific methods for this exact compound are not widely published, established analytical techniques for pesticides and nitroaromatic compounds are directly applicable. scirp.orgjelsciences.com

The primary analytical approach involves a sample preparation step followed by chromatographic separation and detection.

Sample Preparation: Solid-phase extraction (SPE) is a common and effective technique for extracting and concentrating the analyte from water samples and soil extracts, removing interfering substances.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating non-volatile, polar to semi-polar compounds like this compound from complex mixtures. nih.gov

Detection and Quantitation:

HPLC with UV or Diode Array Detection (DAD): The presence of the dinitrophenyl chromophore allows for sensitive detection using UV-Vis absorbance. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques provide high sensitivity and selectivity, allowing for unambiguous identification and quantification at trace levels (parts-per-billion or lower). nih.gov LC-MS/MS is particularly powerful for identifying unknown degradation products by analyzing their mass fragmentation patterns.

Applicable Analytical Methods for this compound
TechniqueAbbreviationTypical UseAdvantages
High-Performance Liquid ChromatographyHPLCSeparation of the parent compound and metabolites.Robust, widely available, suitable for non-volatile compounds.
Ultraviolet-Visible SpectroscopyUV-VisDetection following HPLC separation.Good sensitivity for chromophoric compounds like dinitrophenols.
Liquid Chromatography-Mass SpectrometryLC-MSConfirmation of identity and quantitation.High selectivity, provides molecular weight information.
Tandem Mass SpectrometryMS/MSTrace-level quantitation and structural elucidation of unknowns.Extremely high sensitivity and specificity, reduces matrix interference.
Solid-Phase ExtractionSPESample cleanup and concentration from water/soil extracts.Improves detection limits and reduces instrument contamination.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For a compound like this compound, direct analysis by GC-MS is possible, though derivatization may be employed to improve chromatographic performance and detection limits, particularly for its degradation products.

Detailed research findings on the direct GC-MS analysis of this compound are not extensively available in public literature. However, based on methods for similar compounds, a hypothetical approach can be outlined. An electron ionization (EI) source would likely be used, and the mass spectrum would be expected to show characteristic fragments corresponding to the dinitrophenyl and morpholine moieties.

For the analysis of related compounds, such as morpholine, derivatization is a common strategy to enhance volatility and sensitivity. For instance, morpholine can be derivatized with reagents like 2,4-dinitrofluorobenzene (2,4-DNFB) or sodium nitrite (B80452) to form more volatile and easily detectable products by GC-MS. nih.gov While this applies to the morpholine degradation product, the parent compound is sufficiently volatile for direct analysis.

A study on the determination of morpholine in various samples utilized derivatization with sodium nitrite under acidic conditions to produce N-nitrosomorpholine, which is then extracted and analyzed by GC-MS. nih.gov This method demonstrates good linearity and low detection limits. nih.gov Another approach for morpholine analysis in air samples involves derivatization with 1-naphthylisothiocyanate followed by HPLC analysis, which could potentially be adapted for GC-MS.

The analysis of 2,4-dinitrophenol (B41442), a structurally related compound, has been demonstrated using GC-MS. nih.gov These methods typically involve extraction from the sample matrix followed by direct injection or derivatization to increase volatility. nih.gov

A proposed GC-MS method for this compound would likely involve the following parameters:

ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Injector Temperature280 °C
Oven ProgramInitial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Carrier GasHelium at a constant flow of 1.2 mL/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range50-500 m/z

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound and its potential degradation products, which may vary in polarity, HPLC is an ideal analytical tool.

Reverse-phase HPLC (RP-HPLC) with UV detection is a common method for the analysis of dinitrophenol-containing compounds. The dinitrophenyl group provides a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm or 360 nm.

A method for analyzing 4-phenyl-morpholine utilizes reverse-phase HPLC with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This type of method could be readily adapted for this compound. For mass spectrometry-compatible methods, formic acid is preferred over phosphoric acid. sielc.com

Furthermore, methods for the determination of morpholine often involve pre-column derivatization to introduce a chromophore for UV detection. Derivatization with 1-naphthylisothiocyanate has been successfully used for the HPLC analysis of morpholine in air samples. researchgate.net Similarly, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common derivatizing agent for aldehydes and ketones, and its use in HPLC methods is well-established. mdpi.comresearchgate.net While not directly applicable to the parent compound, these derivatization strategies would be valuable for the analysis of certain degradation products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher selectivity and sensitivity for the analysis of complex environmental samples. An LC-MS/MS method for 2,4-dinitrophenol and its metabolites has been developed, providing detailed structural information and low detection limits. oup.com This approach would be highly suitable for identifying and quantifying the degradation products of this compound.

A proposed HPLC method for the analysis of this compound is detailed below:

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% formic acid)
Gradient ProgramStart at 30% Acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV-Vis at 254 nm or Diode Array Detector (DAD)
Injection Volume20 µL

Synthesis and Characterization of Derivatives and Analogues for Academic Exploration

Structural Modifications of the Dinitrophenyl Moiety

The dinitrophenyl group is a key pharmacophore, and modifications to this moiety can significantly influence the compound's electronic and steric properties.

Varying Nitro Group Positions and Number

The position and number of nitro groups on the phenyl ring are critical determinants of the molecule's electrophilicity and potential for intermolecular interactions. The parent compound features a 2,6-dinitro substitution pattern. The synthesis of regioisomers, such as those with 2,4-dinitro or 3,5-dinitro arrangements, would allow for a systematic investigation of the impact of nitro group positioning.

Synthetic Approach for Regioisomers:

The synthesis of these analogues can be achieved through nucleophilic aromatic substitution (SNAr) reactions. For instance, reacting commercially available regioisomers of chlorodinitrotoluene or fluorodinitrotoluene with morpholine (B109124) in the presence of a base like triethylamine (B128534) or potassium carbonate would yield the desired products.

2,4-Dinitro Analogue: Reaction of 1-chloro-4-methyl-2,4-dinitrobenzene with morpholine.

3,5-Dinitro Analogue: While a direct precursor might be less common, a multi-step synthesis starting from 3,5-dinitrotoluene (B12062) could be envisaged, potentially involving conversion to a suitable leaving group followed by reaction with morpholine. An alternative route could involve the Curtius rearrangement of 3,5-dinitrobenzoyl azide (B81097) in the presence of an alcohol to form a carbamate, followed by further synthetic manipulations to introduce the morpholine moiety prepchem.com.

Table 1: Proposed Dinitrophenyl Moiety Modifications and Synthetic Precursors

Derivative NameProposed PrecursorKey Reaction Type
4-(4-Methyl-2,4-dinitrophenyl)morpholine1-Chloro-4-methyl-2,4-dinitrobenzeneSNAr
4-(4-Methyl-3,5-dinitrophenyl)morpholine1-Chloro-2-methyl-3,5-dinitrobenzeneSNAr
4-(4-Methyl-2-nitrophenyl)morpholine1-Chloro-4-methyl-2-nitrobenzeneSNAr
4-(4-Methyl-2,4,6-trinitrophenyl)morpholine2,4,6-TrinitrochlorotolueneSNAr

Introduction of Other Substituents on the Phenyl Ring

The introduction of other functional groups onto the phenyl ring can further modulate the electronic and lipophilic properties of the molecule. Substituents of interest include halogens (e.g., -F, -Cl, -Br), alkyl groups, and electron-donating groups (e.g., -OCH3, -NH2). The synthesis of these derivatives would likely require multi-step synthetic sequences, starting from appropriately substituted aniline (B41778) or phenol (B47542) precursors.

For example, the introduction of a halogen at the 3- or 5-position of the 4-methyl-2,6-dinitrophenyl ring would necessitate starting with a halogenated p-toluidine, followed by nitration and subsequent reaction with morpholine. The regioselectivity of the nitration step would be a critical consideration in such a synthetic route.

Modifications of the Morpholine Ring

The morpholine ring, while often considered a solubilizing group, can also be modified to influence the compound's conformational flexibility and potential for new interactions.

N-Substitution with Diverse Functional Groups

The secondary amine of morpholine in the parent compound is arylated. To explore N-substitution, one would need to start with morpholine and perform the desired substitution before the arylation step, or alternatively, perform reactions on a precursor where the morpholine nitrogen is available for substitution. However, given the structure of the target compound, N-substitution is not directly applicable as the nitrogen is already part of the dinitrophenylamine linkage. Instead, modifications would focus on the carbon backbone of the morpholine ring itself, for instance, by using substituted morpholines in the initial SNAr reaction.

Ring Size Variations (e.g., Piperidine (B6355638), Thiomorpholine (B91149) Analogues)

Replacing the morpholine ring with other saturated heterocycles such as piperidine or thiomorpholine can significantly alter the compound's three-dimensional shape, lipophilicity, and metabolic stability.

Synthetic Approach for Ring Analogues:

The synthesis of these analogues would follow a similar SNAr strategy to that of the parent compound, by reacting 1-chloro-4-methyl-2,6-dinitrobenzene with the corresponding cyclic amine.

Piperidine Analogue: Reaction with piperidine would yield 1-(4-Methyl-2,6-dinitrophenyl)piperidine.

Thiomorpholine Analogue: Reaction with thiomorpholine would yield 4-(4-Methyl-2,6-dinitrophenyl)thiomorpholine. The synthesis of the related 4-(4-nitrophenyl)thiomorpholine (B1608610) has been well-documented and proceeds via the reaction of 4-fluoronitrobenzene and thiomorpholine mdpi.com. This method can be directly adapted for the target analogue.

Table 2: Proposed Morpholine Ring Modifications and Reagents

Derivative NameReagentExpected Change in Properties
1-(4-Methyl-2,6-dinitrophenyl)piperidinePiperidineIncreased lipophilicity, basicity
4-(4-Methyl-2,6-dinitrophenyl)thiomorpholineThiomorpholineIncreased lipophilicity, potential for S-oxidation

Advanced Spectroscopic and Computational Characterization of Novel Derivatives

The unambiguous characterization of these novel derivatives is crucial. A combination of spectroscopic techniques and computational modeling would provide a comprehensive understanding of their structural and electronic properties.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for confirming the successful synthesis and regiochemistry of the derivatives. For example, in the 1H NMR of the parent compound, the protons on the dinitrophenyl ring would appear as a characteristic singlet due to symmetry, while the morpholine protons would exhibit distinct multiplets. Changes in the substitution pattern would lead to predictable changes in these spectra.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. The characteristic symmetric and asymmetric stretching vibrations of the nitro groups (typically in the regions of 1500-1570 cm-1 and 1300-1370 cm-1) would be prominent features.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the synthesized compounds.

Computational Characterization:

Density Functional Theory (DFT) Calculations: DFT calculations can provide valuable insights into the electronic properties of the novel derivatives. Key parameters to be calculated would include:

Molecular Electrostatic Potential (MEP): To visualize the electron density distribution and identify regions of positive and negative potential, which can indicate sites for intermolecular interactions. For dinitrophenyl derivatives, the regions around the nitro groups are expected to be highly electronegative nepjol.info.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of chemical reactivity and electronic transitions. The presence of multiple nitro groups is expected to significantly lower the LUMO energy, making the compounds potential electron acceptors.

Natural Bond Orbital (NBO) Analysis: To study charge delocalization and intramolecular interactions.

By systematically synthesizing and characterizing these novel derivatives, a deeper understanding of the structure-property relationships within this class of compounds can be achieved, paving the way for their potential application in various fields of chemical research.

Q & A

Q. How can the synthesis of 4-(4-Methyl-2,6-dinitrophenyl)morpholine be optimized for high purity?

Methodological Answer: Synthesis optimization involves selecting appropriate reaction conditions and purification strategies. For morpholine derivatives, a multistep approach is often employed:

Nitro Group Introduction: Use controlled nitration conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Monitor temperature (<50°C) to prevent decomposition of the morpholine ring.

Coupling Reactions: Employ nucleophilic aromatic substitution (SNAr) between morpholine and activated aryl halides. For example, use K₂CO₃ as a base in DMF at 80–100°C for 12–24 hours .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) can isolate the product. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Key Data:

  • Typical yield: 60–75% after purification.
  • Purity thresholds: >95% by HPLC (λ = 254 nm).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic methods ensures accurate structural elucidation:

NMR Spectroscopy:

  • ¹H NMR: Identify morpholine ring protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl).
  • ¹³C NMR: Confirm carbonyl (C=O, δ ~165 ppm) and nitro group positions (C-NO₂, δ ~145 ppm) .

Raman/IR Spectroscopy:

  • Detect nitro group vibrations (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and morpholine ring modes (C-O-C stretch ~1120 cm⁻¹) .

Mass Spectrometry (HRMS):

  • Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ groups).

Q. What are the key stability considerations for handling and storage?

Methodological Answer:

  • Light Sensitivity: Store in amber glass vials at -20°C to prevent nitro group degradation.
  • Moisture Avoidance: Use desiccants (silica gel) in storage containers to prevent hydrolysis of the morpholine ring .
  • Thermal Stability: Decomposition occurs above 150°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How does high pressure affect the vibrational modes and structural integrity of this compound?

Methodological Answer: High-pressure Raman studies (0–3.5 GPa) reveal phase transitions and conformational changes:

Vibrational Shifts:

  • Nitro group modes split (e.g., 1520 cm⁻¹ → 1510/1530 cm⁻¹) above 1.7 GPa due to altered molecular packing .
  • Morpholine C-H stretching (2980–3145 cm⁻¹) shows coalescence at 2.5 GPa, indicating increased intermolecular interactions .

Experimental Design:

  • Use diamond anvil cells (DAC) with silicone oil as a pressure-transmitting medium.
  • Monitor pressure-induced shifts with a Raman spectrometer (λ = 532 nm, 100 mW laser) .

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

Methodological Answer: Contradictions often arise from polymorphism or dynamic effects. A multimodal approach is recommended:

X-ray Diffraction (XRD): Resolve crystal packing ambiguities (e.g., hydrogen bonding patterns like C-H···O) .

Dielectric Spectroscopy: Detect phase transitions (e.g., glass transitions at high pressure) not visible via XRD .

Computational Modeling: Compare experimental IR/Raman data with DFT-calculated vibrational modes (B3LYP/6-311+G(d,p)) to validate assignments .

Q. What strategies can elucidate the compound’s interactions in biological systems?

Methodological Answer:

Receptor Binding Assays:

  • Use fluorescence polarization to study binding to androgen receptor (AR) constructs, similar to morpholine-derived inhibitors .

Metabolic Stability:

  • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust morpholine substituents to enhance metabolic stability .

Structure-Activity Relationships (SAR):

  • Synthesize analogs with varying nitro/methyl groups and test inhibitory activity (IC₅₀) against target enzymes .

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